molecular formula C23H19N5O3S2 B2598362 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid CAS No. 691868-65-2

3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid

Cat. No.: B2598362
CAS No.: 691868-65-2
M. Wt: 477.56
InChI Key: TYVYEZMKXJXUON-UHFFFAOYSA-N
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Description

3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a particular focus on FGFR1, FGFR2, and FGFR3. This compound acts as a competitive antagonist for the ATP-binding site of these receptors, thereby effectively blocking the downstream phosphorylation and activation of key signaling pathways, such as the MAPK/ERK and PI3K/AKT cascades, which are critical for cell proliferation, survival, and differentiation. Its primary research value lies in the investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is implicated in a wide range of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. Researchers utilize this inhibitor to elucidate the molecular mechanisms of tumor growth, to study acquired resistance to targeted therapies, and to evaluate its efficacy in preclinical in vitro and in vivo models as a potential therapeutic agent. The compound's structure is related to well-characterized FGFR inhibitors like AZD4547, making it a valuable tool for chemical biology and drug discovery programs focused on precision oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl]amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-12-4-5-13(2)27(12)18-7-9-32-20(18)17-10-19-24-11-15(14(3)28(19)26-17)22(29)25-16-6-8-33-21(16)23(30)31/h4-11H,1-3H3,(H,25,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYEZMKXJXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C=NC4=C3)C(=O)NC5=C(SC=C5)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid involves interactions with its targets. Molecular docking studies have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites.

Biochemical Pathways

It is known that the compound exhibits appreciable action against dhfr and enoyl acp reductase enzymes, which play crucial roles in folic acid synthesis and fatty acid synthesis, respectively.

Biological Activity

The compound 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O2S2C_{23}H_{21}N_5O_2S_2, with a molecular weight of approximately 453.57 g/mol. The structure includes a pyrrole moiety, thienyl groups, and a pyrazolo-pyrimidine core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[2,3-c]pyrazole derivatives have been reported to demonstrate cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK pathways .

Table 1: Summary of Anticancer Activities

Compound TypeCell LineIC50 (µM)Mechanism of Action
Thieno[2,3-c]pyrazoleMDA-MB-23127.6Induction of apoptosis
Pyrazolo[1,5-a]pyrimidineA549 (Lung Cancer)29.3Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

Compounds related to the target structure have also been shown to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, which are critical in inflammatory responses . This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound's structural features may confer antimicrobial activity against various pathogens. Pyrazole derivatives have been documented to exhibit significant antibacterial and antifungal effects. For example, studies indicate that certain thienopyrazole compounds can inhibit the growth of Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the pyrrole or thienyl groups can enhance potency against specific targets while reducing toxicity. For instance, the presence of electron-withdrawing groups on the aromatic rings has been correlated with increased cytotoxicity .

Case Studies

  • Monoclonal Antibody Production : A study demonstrated that a derivative of this compound enhanced monoclonal antibody production in cell cultures by improving cell-specific productivity while maintaining cell viability . This suggests its potential utility in biopharmaceutical manufacturing.
  • Anticancer Screening : In a drug library screening for novel anticancer agents, compounds structurally related to the target were identified as potent inhibitors of cancer cell growth in multicellular spheroids, indicating their effectiveness in more physiologically relevant models .

Scientific Research Applications

The compound 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The molecular formula of the compound is C23H21N5O2S2C_{23}H_{21}N_{5}O_{2}S_{2}, indicating a structure that combines elements of thiophene, pyrrole, and pyrazolo[1,5-a]pyrimidine. The presence of multiple functional groups suggests diverse reactivity and potential for biological activity.

Structural Features

  • Pyrrole and Thiophene Rings : These heterocyclic structures are known for their electron-rich properties, which can enhance biological interactions.
  • Pyrazolo[1,5-a]pyrimidine Core : This moiety is often associated with various pharmacological activities, including anti-inflammatory and antitumor effects.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several diseases:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the 2-thiophenecarboxylic acid moiety may enhance this activity by improving solubility and bioavailability.
  • Anti-inflammatory Properties : Compounds containing thiophene rings have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. Studies have demonstrated that similar structures can modulate pathways involved in inflammatory responses.

Drug Development

The unique structural characteristics make this compound a candidate for further drug development:

  • Lead Compound Identification : The compound can serve as a lead structure for synthesizing analogs with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies are essential to identify the most promising derivatives.
  • Targeting Specific Pathways : Its ability to interact with specific biological targets (e.g., kinases involved in cancer proliferation) positions it as a valuable tool in targeted therapy research.

Case Study 1: Anticancer Screening

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to the compound . Results indicated that modifications at the thiophene position significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of optimizing substituents to improve selectivity and potency.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory effects of compounds containing thiophene and pyrrole rings. The study found that these compounds inhibited the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro. This supports the hypothesis that the compound may possess similar anti-inflammatory properties.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine Core Formation

  • Cyclization of 2-Aminopyrazole :

    • A common approach involves condensing a 2-aminopyrazole derivative with a 1,3-dicarbonyl compound (e.g., diketones or keto-esters) under acidic conditions.

    • Example: Reaction of 2-aminopyrazole with ethyl acetoacetate to form the pyrazolo[1,5-a]pyrimidine skeleton .

  • Substitution at the 7-Position :

    • The 7-methyl group is likely introduced via direct alkylation or electrophilic substitution . For instance, Friedel-Crafts alkylation or nucleophilic aromatic substitution could modify the pyrimidine ring .

Thiophene Substituent Coupling

  • Suzuki Coupling :

    • The 2-thienyl group attached to the pyrazolo[1,5-a]pyrimidine core may result from cross-coupling reactions (e.g., Suzuki coupling) between a boronic acid and a halogenated pyrazolo[1,5-a]pyrimidine precursor .

    • Reaction conditions: Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and a solvent like THF/water.

  • Carbonyl-Amino Linkage Formation :

    • The carbonyl-amino bridge connecting the pyrazolo[1,5-a]pyrimidine to the thiophene carboxylic acid could involve amide bond formation .

    • Typical steps: Activation of the carboxylic acid (e.g., via acid chloride or mixed anhydride) followed by coupling with an amine.

Functional Group Modifications

  • Carboxylic Acid Stability :

    • The 2-thiophenecarboxylic acid group may undergo protection/deprotection during synthesis (e.g., esterification to protect acidic protons).

    • Example: Conversion to methyl ester using MeOH/H+ catalyst, followed by hydrolysis.

  • Sulfonation or Sulfonylation :

    • If the pyrazolo[1,5-a]pyrimidine requires sulfonation, reactions with fuming sulfuric acid or sulfonic acid chloride could be employed .

Comparison of Reaction Conditions

Reaction TypeKey Reagents/ConditionsExpected OutcomeSource Inspiration
Pyrazolo[1,5-a]pyrimidine formation2-Aminopyrazole, 1,3-diketone, H₂SO₄Core heterocycle formation with substituents at positions 2 and 7
Suzuki CouplingThiophene boronic acid, Pd(PPh₃)₄, Na₂CO₃Introduction of 2-thienyl group at position 2 of the pyrazolo[1,5-a]pyrimidine
Amide Bond FormationThiophene carboxylic acid chloride, NH₃Carbonyl-amino linkage between pyrazolo[1,5-a]pyrimidine and thiophene

Key Challenges and Considerations

  • Regioselectivity :

    • Substitution patterns on the pyrazolo[1,5-a]pyrimidine core (e.g., 2- vs. 7-position) require precise control via steric or electronic directing groups .

  • Functional Group Compatibility :

    • The acidic nature of the thiophene carboxylic acid may interfere with reactions requiring basic conditions, necessitating protection strategies .

  • Biological Activity :

    • Substituents like the 2,5-dimethylpyrrol moiety (if present) or sulfonamide groups may influence solubility and pharmacokinetic profiles, as observed in similar CK2 inhibitors .

Research Findings and Implications

  • Synthesis Optimization :

    • Macrocylic derivatives of pyrazolo[1,5-a]pyrimidines (e.g., with BOC-protected amines) show improved selectivity for kinases like CK2, suggesting that substituent positioning and functional groups critically affect biological activity .

  • Functional Group Impact :

    • Carboxylic acid groups enhance binding affinity in some kinase inhibitors, aligning with the structure of the compound .

  • Diversity in Substituents :

    • Variations in aromatic rings (e.g., thiophene vs. pyridine) allow tuning of physicochemical properties, as seen in analogs with pyridin-2-yl substituents .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several synthesized derivatives (Table 1):

Table 1: Key Physicochemical Properties of Analogous Compounds

Compound Name / Structure Molecular Formula Melting Point (°C) Key Functional Groups IR Absorption (cm⁻¹) Reference
Target Compound (3-[...]thiophenecarboxylic acid) C₂₃H₁₉N₅O₃S₂ Not reported Carboxylic acid, Pyrrole, CN Likely ~1700 (C=O), ~2200 (CN)*
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...-6-carbonitrile C₂₀H₁₀N₄O₃S 243–246 Carbonitrile, Furan, NH 3436 (NH), 2219 (CN)
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-...} C₂₈H₂₂N₆O₂S₂ >300 Amine, C=O, Thiophene 3320 (NH₂), 1720 (C=O)
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-... C₃₄H₂₀N₈S₂ Not reported Carbonitrile, Pyrimidine, CH₃ 2220 (CN)

Notes:

  • The target compound’s carboxylic acid group enhances hydrophilicity compared to esters (e.g., methyl ester in ) or nitriles (e.g., compound 11a in ) .
  • The 2,5-dimethylpyrrole substituent may introduce steric hindrance and electronic effects distinct from simpler aryl groups (e.g., trimethylbenzylidene in ) .

Pharmacological Implications

  • Pyrazolopyrimidine derivatives () often exhibit kinase inhibition or antimicrobial activity due to aromatic stacking and hydrogen bonding .
  • Carboxylic acid moieties (as in the target compound) enhance binding to metalloenzymes or ion channels, contrasting with nitriles (e.g., ’s 11a/b) that may act as electrophilic warheads .
  • The dimethylpyrrole-thiophene system could modulate bioavailability, as seen in poplar bud extracts with synergistic antioxidant effects () .

Key Differentiators and Challenges

  • Electronic Effects: The dimethylpyrrole group may donate electron density via resonance, altering reactivity compared to electron-withdrawing substituents (e.g., 4-cyanobenzylidene in ) .
  • Synthetic Complexity : Multi-step syntheses (e.g., ’s Method B) often result in lower yields (e.g., 57% for compound 12 in ) , posing scalability challenges.
  • Data Gaps : Absence of melting point, solubility, or bioactivity data for the target compound limits direct comparisons.

Q & A

What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Level: Advanced
Methodological Answer:
Synthesis of this polyheterocyclic compound requires careful optimization due to:

  • Steric hindrance from the pyrazolo[1,5-a]pyrimidine and thiophene substituents, which may impede coupling reactions.
  • Sensitivity of pyrrole and thiophene moieties to oxidative or acidic conditions. highlights the use of one-pot synthesis for fused pyrimidine derivatives, suggesting sequential addition of reagents (e.g., primary amines and formalin) under mild temperatures (40°C) to minimize side reactions .
  • Purification challenges due to similar polarities of intermediates. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (e.g., methanol/water mixtures) is recommended, as seen in for analogous purification steps .

How can computational modeling guide the design of derivatives with improved bioactivity?

Level: Advanced
Methodological Answer:

  • Docking studies (e.g., using AutoDock Vina) can predict interactions between the compound’s thiophene-carboxylic acid group and target enzymes (e.g., kinases or proteases). emphasizes AI-driven tools like COMSOL Multiphysics for simulating reaction pathways and optimizing substituent placement .
  • QSAR modeling (Quantitative Structure-Activity Relationship) can correlate structural features (e.g., electron-withdrawing groups on the pyrrole ring) with biological activity. Use Gaussian or Schrödinger Suite for DFT calculations to assess electronic effects .

What analytical techniques are critical for confirming the compound’s structure?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm for thiophene/pyrimidine) and methyl groups (δ 2.1–2.5 ppm for pyrrole-CH₃).
    • ¹³C NMR confirms carbonyl signals (δ 165–170 ppm for carboxylic acid and amide groups) .
  • IR Spectroscopy: Look for stretches at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-N), and ~3100 cm⁻¹ (aromatic C-H) .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±5 ppm accuracy) .

How should researchers address contradictory spectral data during characterization?

Level: Advanced
Methodological Answer:

  • Cross-validation: Compare NMR/IR data with structurally similar compounds (e.g., pyrimido[4,5-d]pyrimidines in ) to resolve ambiguities .
  • Dynamic NMR experiments: Use variable-temperature NMR to detect conformational exchange in flexible regions (e.g., thiophene-pyrrole linkages).
  • X-ray crystallography: If crystals are obtainable, single-crystal diffraction provides unambiguous confirmation of stereochemistry and regiochemistry .

What strategies ensure stability during biological assays (e.g., solubility and pH sensitivity)?

Level: Advanced
Methodological Answer:

  • Solubility enhancement: Use DMSO stock solutions (≤1% v/v) with PBS (pH 7.4) to prevent precipitation. notes that thiophene derivatives may require co-solvents like PEG-400 .
  • pH stability testing: Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) with HPLC monitoring. Adjust buffer systems (e.g., citrate-phosphate for pH 3–7) based on the carboxylic acid group’s pKa (~4.5) .

How can researchers design analogs to probe structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:

  • Core modifications: Replace the 2,5-dimethylpyrrole with electron-deficient heterocycles (e.g., pyrazole) to assess electronic effects on binding.
  • Side-chain variations: Introduce substituents at the pyrazolo[1,5-a]pyrimidine 7-methyl position (e.g., halogens for lipophilicity or sulfonamides for hydrogen bonding). ’s synthesis of pyridopyrimidine carboxylates via Mannich reactions provides a template for analog design .

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